molecular formula C14H15N7OS2 B4874987 N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine

N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine

Cat. No.: B4874987
M. Wt: 361.5 g/mol
InChI Key: NSJYXHHAHKTIEN-UHFFFAOYSA-N
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Description

N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with a methoxyphenyl group, a thiadiazolylsulfanylmethyl group, and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-yl)-[1,3,5]triazine-2,4-diamine
  • N-(4-Methoxyphenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-[1,3,5]triazine-2,4-diamine

Uniqueness

N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine is unique due to the specific combination of functional groups and the triazine core. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

IUPAC Name

2-N-(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7OS2/c1-8-20-21-14(24-8)23-7-11-17-12(15)19-13(18-11)16-9-3-5-10(22-2)6-4-9/h3-6H,7H2,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJYXHHAHKTIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine
Reactant of Route 5
N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine
Reactant of Route 6
N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine

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